molecular formula C13H17BrClN B8056882 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine

1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine

Cat. No.: B8056882
M. Wt: 302.64 g/mol
InChI Key: CZNOGOJDYJROJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine is a synthetic organic compound that serves as a versatile chemical building block, or synthon, in medicinal chemistry and drug discovery research. Its molecular structure incorporates a piperidine ring, a common feature in pharmaceuticals, which is functionalized with a 4-methyl group and a 2-bromo-3-chlorobenzyl moiety. The presence of halogen atoms (bromine and chlorine) on the benzyl group makes it a valuable intermediate for further chemical transformations, most notably through cross-coupling reactions like the Suzuki reaction, which are pivotal for creating more complex molecular architectures . Researchers utilize this and related piperidine derivatives as key precursors in the synthesis of compounds for biological screening . The structural motifs present in this chemical suggest its potential application in developing pharmacologically active molecules. Piperidine and its substituted derivatives are frequently investigated for a range of biological activities and are found in molecules with reported antimicrobial properties . As with all such specialized compounds, 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClN/c1-10-5-7-16(8-6-10)9-11-3-2-4-12(15)13(11)14/h2-4,10H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNOGOJDYJROJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C(=CC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 4-Methylpyridine

4-Methylpyridine undergoes catalytic hydrogenation to yield 4-methylpiperidine. This method, detailed in patent CN104945314A, employs palladium on carbon (Pd/C) or Raney nickel under mild hydrogen pressures (0.5 MPa) and temperatures (20–40°C). For example, hydrogenation of 4-methyl-3-nitropyridine in methanol with Pd/C at 30°C for 15 hours achieves a 97% yield of 4-methyl-3-aminopyridine, a precursor to 4-methylpyridine. Subsequent dehydrogenation or further functionalization steps may refine the product.

Bromination of 1-Methylpiperidin-4-one

Patent CN114044783A describes the bromination of 1-methylpiperidin-4-one using N-bromosuccinimide (NBS) and ammonium acetate in diethyl ether under ice-cooled conditions. This method produces 3-bromo-1-methylpiperidin-4-one with an 83% yield. Reduction of the ketone group (e.g., via LiAlH4) converts this intermediate into 3-bromo-4-methylpiperidine, though subsequent dehalogenation or substitution steps may be required to achieve the desired 4-methylpiperidine framework.

Introduction of the 2-Bromo-3-chlorobenzyl Group

The benzylation of 4-methylpiperidine’s nitrogen atom necessitates a halogenated benzyl bromide. The synthesis of 2-bromo-3-chlorobenzyl bromide involves sequential halogenation and radical bromination steps.

Synthesis of 2-Bromo-3-chlorotoluene

Directed halogenation of toluene derivatives enables precise substitution patterns. Chlorination of 2-bromotoluene using FeCl3 or AlCl3 catalysts introduces a chlorine atom at the meta position, yielding 2-bromo-3-chlorotoluene. Alternatively, bromination of 3-chlorotoluene with Br2 in the presence of Lewis acids achieves similar results.

Radical Bromination of 2-Bromo-3-chlorotoluene

Radical bromination of 2-bromo-3-chlorotoluene using NBS under UV light or thermal initiation generates 2-bromo-3-chlorobenzyl bromide. This method, analogous to the bromination of 1-methylpiperidin-4-one in CN114044783A, ensures high regioselectivity.

Alkylation of 4-Methylpiperidine

The final step involves the nucleophilic substitution of 4-methylpiperidine with 2-bromo-3-chlorobenzyl bromide.

Reaction Conditions and Optimization

Alkylation proceeds in polar aprotic solvents (e.g., DMF, acetonitrile) with bases such as potassium carbonate or triethylamine to scavenge HBr. Elevated temperatures (50–80°C) and extended reaction times (12–24 hours) enhance conversion rates. Patent CN114044783A highlights similar conditions for thiazolo-pyridine syntheses, achieving yields exceeding 65%.

Purification and Characterization

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates 1-(2-bromo-3-chlorobenzyl)-4-methylpiperidine. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, as demonstrated in CN114044783A’s characterization of related intermediates.

Alternative Routes and Emerging Methodologies

Reductive Amination

Condensation of 4-methylpiperidine with 2-bromo-3-chlorobenzaldehyde followed by reductive amination using NaBH4 or H2/Pd-C offers an alternative pathway. This method avoids handling hazardous benzyl bromides but requires precise control over stoichiometry and reaction pH.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-methylpiperidine boronic esters and halogenated aryl halides presents a modern approach. However, this method’s feasibility depends on the availability of stable boronic acid derivatives.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)AdvantagesLimitations
AlkylationBromination, alkylation65–75Scalable, minimal byproductsRequires hazardous benzyl bromides
Reductive AminationAldehyde condensation, reduction50–60Avoids alkylating agentsLower yields, sensitive conditions
Cross-CouplingBoronic ester synthesis, coupling40–55High regioselectivityComplex precursor preparation

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the removal of halogen atoms, forming dehalogenated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Aldehydes or ketones.

    Reduction Products: Dehalogenated piperidine derivatives.

Scientific Research Applications

1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies due to its structural similarity to neurotransmitters.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine depends on its specific application. In biological systems, it may interact with receptors or enzymes, altering their activity. The halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The piperidine ring can mimic the structure of natural ligands, facilitating its role in receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Catalytic Activity

  • Halogen Position: Bromine at the 2- or 3-position (vs. For example, dual-anchored Ir catalysts (e.g., 3@Al2O3-uncal) leverage substituents to enhance stability and TOF in dehydrogenation .
  • Thermal Stability : Halogenated benzyl groups may improve thermal resistance. In dehydrogenation reactions, catalysts with multiple anchoring groups (e.g., 3@Al2O3-uncal) retain 75% activity after 45 h at 350°C, whereas simpler analogues (e.g., 1@SiO2) degrade rapidly .

Selectivity and Hydrogen Production

  • Reaction Pathways : In 4-methylpiperidine dehydrogenation, selectivity toward fully aromatized products (e.g., 4-methylpyridine) increases with temperature (350°C) and lower flow rates (0.02–0.2 mL/min) . Halogenated derivatives may influence similar selectivity trends via electronic modulation.
  • Hydrogen Purity : Systems using Ir-pincer catalysts (e.g., 3@Al2O3-uncal) produce H₂ with >99% purity, suitable for direct fuel cell use .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of halogenated piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized via stepwise alkylation in dichloromethane under basic conditions (e.g., NaOH) . To optimize yields:
  • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product.
  • Yield tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks.
    Reported yields for similar compounds range from 70–85% after optimization .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Confirm substitution patterns (e.g., benzyl proton shifts at δ 4.5–5.0 ppm; piperidine ring protons at δ 1.2–2.8 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆BrClN: ~316.0 m/z).
  • HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .
  • Melting point : Compare with literature values (e.g., analogous bromo-chloro derivatives melt at 78–82°C) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Follow hazard codes (e.g., H315, H319, H335) for skin/eye irritation and respiratory risks:
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of fine powders .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways:
  • Electrophilic sites : Identify bromine and chlorine as potential leaving groups for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Transition state analysis : Calculate activation energies for SN2 displacements at the benzyl position.
  • Solvent effects : Simulate polarity impacts using COSMO-RS to optimize reaction media (e.g., DMF vs. THF) .
    ICReDD’s reaction path search tools integrate computational and experimental data to reduce trial-and-error approaches .

Q. What experimental design strategies minimize variability in pharmacological activity studies?

  • Methodological Answer : Use factorial design (e.g., 2³ design) to evaluate parameters:
  • Variables : Concentration (0.1–10 µM), incubation time (6–24 h), and cell line (HEK293 vs. HepG2).
  • Response surface methodology (RSM) : Optimize IC₅₀ values for target receptors (e.g., σ-receptors) .
  • Statistical validation : Apply ANOVA to distinguish significant factors (p < 0.05) and reduce noise .
    Example: A 15-experiment Plackett-Burman design reduced variability by 40% in analogous piperidine bioactivity studies .

Q. How do steric and electronic effects influence the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking and SAR studies:
  • Docking (AutoDock Vina) : Model interactions with GPCRs (e.g., dopamine D₂ receptor; ΔG ≤ –8 kcal/mol indicates strong binding) .
  • Steric maps : Overlay crystal structures (e.g., CCDC 897123 for 1-(2-chlorobenzyl)piperidine derivatives) to assess substituent bulk .
  • Electronic profiles : Hammett constants (σₚ for Br = +0.23, Cl = +0.47) predict electron-withdrawing effects on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.